molecular formula C6H10O2 B1266608 Methyl cyclobutanecarboxylate CAS No. 765-85-5

Methyl cyclobutanecarboxylate

Cat. No.: B1266608
CAS No.: 765-85-5
M. Wt: 114.14 g/mol
InChI Key: CBTGNLZUIZHUHY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl cyclobutanecarboxylate can be synthesized through the esterification of cyclobutanecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process where cyclobutanecarboxylic acid and methanol are fed into a reactor containing a strong acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl cyclobutanecarboxylate is utilized in various scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: It is explored for its potential use in drug development due to its unique structural properties.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl cyclobutanecarboxylate involves its interaction with specific molecular targets, primarily through ester hydrolysis. The ester bond is cleaved by esterases, releasing cyclobutanecarboxylic acid and methanol. This hydrolysis reaction is crucial in various biochemical pathways and industrial processes .

Comparison with Similar Compounds

  • Ethyl cyclobutanecarboxylate
  • Cyclobutanecarboxylic acid
  • Methyl cyclopropanecarboxylate

Comparison: Methyl cyclobutanecarboxylate is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties compared to similar compounds like ethyl cyclobutanecarboxylate and cyclobutanecarboxylic acid. The presence of the methyl ester group makes it more reactive in esterification and hydrolysis reactions compared to its cyclopropane analog .

Properties

IUPAC Name

methyl cyclobutanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-8-6(7)5-3-2-4-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTGNLZUIZHUHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60227312
Record name Cyclobutanecarboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765-85-5
Record name Cyclobutanecarboxylic acid methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclobutanecarboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL CYCLOBUTANECARBOXYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the heat of vaporization of methyl cyclobutanecarboxylate and what does this tell us about the molecule?

A1: The heat of vaporization (ΔHv0) of this compound was measured to be 44.72 ± 0.09 kJ mol−1 at 25°C using vaporization calorimetry []. This value provides insight into the energy required to overcome intermolecular forces present in the liquid phase and transition into the gaseous phase. A higher heat of vaporization generally indicates stronger intermolecular forces. Researchers can use this value to understand the molecule's physical properties and behavior in various conditions.

Q2: How does the reactivity of cyclobutyl cyanide and ethylcyclobutane compare to cyclobutane in isodesmic reactions, and what does this suggest about ring strain?

A2: Research suggests that cyclobutyl cyanide and ethylcyclobutane display differing reactivity compared to cyclobutane in isodesmic reactions with ethane []. While the specific reaction with cyclobutyl cyanide was found to be more exothermic, the reaction involving ethylcyclobutane was less exothermic than the corresponding reaction with cyclobutane. This difference in reaction enthalpy (ΔH) suggests that the presence of substituents on the cyclobutane ring can significantly impact its ring strain and consequently its reactivity.

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